S-Nitrosocaptopril

Description

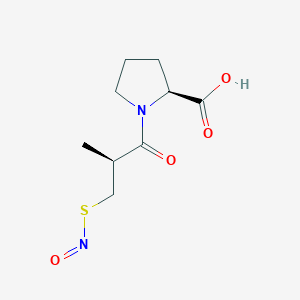

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[(2S)-2-methyl-3-nitrososulfanylpropanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O4S/c1-6(5-16-10-15)8(12)11-4-2-3-7(11)9(13)14/h6-7H,2-5H2,1H3,(H,13,14)/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNIULCDUASSKOM-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSN=O)C(=O)N1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CSN=O)C(=O)N1CCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20153527 | |

| Record name | S-Nitrosocaptopril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20153527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122130-63-6 | |

| Record name | S-Nitrosocaptopril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122130-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Nitrosocaptopril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122130636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Nitrosocaptopril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20153527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of S-Nitrosocaptopril (CapSNO)

Abstract

S-Nitrosocaptopril (CapSNO), an S-nitrosothiol (SNO) derivative of the angiotensin-converting enzyme (ACE) inhibitor captopril, is a molecule of significant interest in cardiovascular research. It uniquely combines the therapeutic actions of ACE inhibition with the potent vasodilatory and antiplatelet effects of a nitric oxide (NO) donor.[1][2][3] The synthesis of pure, stable CapSNO is a critical prerequisite for accurate pharmacological studies and potential therapeutic development. However, the inherent instability of the S-NO bond presents considerable challenges in both its synthesis and purification.[1][4] This guide provides a comprehensive overview of the core chemical principles, detailed, field-tested protocols for synthesis, and robust methodologies for the purification and characterization of this compound, designed for researchers and drug development professionals.

Foundational Principles: The Chemistry of S-Nitrosation

The synthesis of this compound involves the formation of an S-nitrosothiol, a class of compounds characterized by a nitroso group (-N=O) covalently linked to the sulfur atom of a thiol. This process, known as S-nitrosation (or S-nitrosylation), is a key mechanism in nitric oxide signaling pathways.[5][6]

The core reaction involves the conversion of the thiol group (-SH) of captopril into a nitrosothiol (-SNO). While nitric oxide (NO) itself does not readily react directly with thiols, its oxidized derivatives serve as potent nitrosating agents.[7] The most common mechanisms for S-nitrosothiol formation are:

-

Reaction with N₂O₃: In aerobic conditions, NO can be oxidized to dinitrogen trioxide (N₂O₃), a powerful nitrosating agent that reacts with thiols to form the SNO and nitrite.[5][7][8]

-

Acid-Catalyzed Nitrosation: In an acidic medium, nitrite salts (like sodium nitrite, NaNO₂) form nitrous acid (HONO), which can then generate various nitrosating species (e.g., N₂O₃, H₂NO₂⁺) to react with the thiol group.

-

Transnitrosation: A nitroso group can be transferred from one S-nitrosothiol to another thiol. This is a key biological mechanism and can also be utilized in synthetic strategies.[5][6][8]

The choice of synthetic route directly impacts reaction kinetics, yield, and the impurity profile, making a thorough understanding of these principles essential for successful synthesis.

Synthesis of this compound: Protocols and Mechanistic Insights

Two primary, reliable methods for the synthesis of CapSNO are presented below: nitrosation using acidified sodium nitrite and nitrosation using an organic nitrite donor.

Method 1: Aqueous Nitrosation with Sodium Nitrite

This is the most common and direct method, relying on the in-situ generation of nitrous acid in an acidic environment.

Causality: Captopril reacts rapidly with nitrous acid in a strong acid medium to yield this compound.[9] The acidic conditions protonate the nitrite ion to form nitrous acid (HONO), which is the precursor to the active nitrosating agent, N₂O₃. The reaction is performed at low temperatures (on ice) to minimize the thermal decomposition of the labile S-NO bond and the nitrosating agent itself.

Experimental Protocol:

-

Dissolution: Dissolve Captopril (1.0 equivalent) in a suitable volume of cold 0.5 M hydrochloric acid (HCl). Perform this step in an ice bath to maintain a temperature of 0-4 °C.

-

Nitrosating Agent Preparation: In a separate flask, prepare an equimolar solution of sodium nitrite (NaNO₂, 1.0 equivalent) in ice-cold deionized water.

-

Reaction: Add the sodium nitrite solution dropwise to the stirring captopril solution over 15-20 minutes. The solution will immediately develop a characteristic deep red or pink color, indicating the formation of the S-nitrosothiol.[10]

-

Incubation: Continue stirring the reaction mixture on ice for an additional 30-60 minutes to ensure the reaction goes to completion.

-

Product Isolation: The crude this compound often precipitates directly from the cold reaction mixture. The solid product can be collected by vacuum filtration.

-

Washing: Wash the collected solid with a small amount of ice-cold water and then with a cold non-polar solvent like diethyl ether to remove residual acid and unreacted starting materials.

-

Drying: Dry the product under vacuum in the dark to prevent photolytic degradation.

Workflow Diagram: Aqueous Nitrosation

Caption: Workflow for this compound synthesis via aqueous nitrosation.

Method 2: Organic Phase Nitrosation with tert-Butyl Nitrite (TBN)

This method offers an alternative for reactions where aqueous conditions are not ideal and can sometimes provide a cleaner product profile. TBN serves as a convenient, organic-soluble NO⁺ donor.[11]

Causality: In a basic medium, the thiol group of captopril is deprotonated to the more nucleophilic thiolate anion (S⁻), which is the reactive species.[9] Tert-butyl nitrite then acts as an electrophilic nitrosating agent, transferring the nitroso group to the thiolate to form CapSNO.[9] The reaction rate increases with pH up to about pH 11.5.[9]

Experimental Protocol:

-

Dissolution: Dissolve Captopril (1.0 equivalent) in an appropriate organic solvent, such as methanol or acetonitrile.

-

Basification: Add a slight excess of a non-nucleophilic organic base (e.g., triethylamine) to deprotonate the thiol group.

-

Reaction: Cool the solution in an ice bath. Add tert-butyl nitrite (TBN, ~1.1 equivalents) dropwise to the stirring solution.

-

Incubation: Allow the reaction to proceed at 0-4 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure (rotary evaporation) at a low temperature (<30 °C).

-

Purification: The crude product will require further purification, typically by precipitation or chromatography as described in the next section.

Data Summary: Synthesis Parameters

| Parameter | Method 1: Aqueous Nitrite | Method 2: Organic TBN |

| Nitrosating Agent | Sodium Nitrite (NaNO₂) | tert-Butyl Nitrite (TBN) |

| Solvent | 0.5 M HCl (aqueous) | Methanol / Acetonitrile |

| pH | Strongly Acidic (< 2) | Mildly Basic |

| Reactive Species | Captopril (R-SH) | Captopril Thiolate (R-S⁻) |

| Temperature | 0 - 4 °C | 0 - 4 °C |

| Key Advantage | Rapid reaction, direct precipitation | Good for non-aqueous systems |

| Key Challenge | Product stability in acid | Requires post-reaction purification |

Purification Strategies: Ensuring High-Purity this compound

The instability of CapSNO makes purification a critical and challenging step. Impure product can rapidly decompose, yielding captopril disulfide and other byproducts.[9][12]

Purification by Precipitation/Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by separating the desired product from impurities based on differences in solubility.[13] For CapSNO, this is often the preferred method following aqueous synthesis.

Causality: This method relies on selecting a solvent system where this compound has high solubility at an elevated temperature and low solubility at a reduced temperature, while impurities remain dissolved. The slow, controlled cooling allows for the formation of a pure crystalline lattice.[13]

Experimental Protocol:

-

Solvent Selection: A common solvent system is a mixture of methanol and diethyl ether. This compound dissolves in a minimal amount of cold methanol.

-

Dissolution: Dissolve the crude, dried CapSNO in a minimal volume of ice-cold methanol. Work quickly and in low light.

-

Precipitation: While stirring vigorously, slowly add ice-cold diethyl ether. Diethyl ether acts as an anti-solvent, drastically reducing the solubility of CapSNO and causing it to precipitate as a fine, red crystalline solid.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing & Drying: Wash the crystals with a small amount of cold diethyl ether and dry thoroughly under vacuum in the dark. The resulting stable crystals are often in a red flake form.[14] A stable monohydrate form has also been reported.[1][4]

Purification Workflow Diagram

Caption: Purification of this compound via anti-solvent precipitation.

Characterization and Quality Control

Confirming the identity and purity of the synthesized this compound is a self-validating step crucial for the trustworthiness of any subsequent research.

-

UV-Visible Spectroscopy: S-nitrosothiols exhibit characteristic absorbance peaks due to the S-N bond. This compound has a maximal absorbance (λmax) in the UV/visible spectrum that can be used for quantification and purity assessment.[14] While UV-Vis spectra alone are not sufficient for absolute identification, they are excellent for confirming the presence of the chromophore and for routine purity checks when compared against a reference standard.[15]

-

NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation. Upon S-nitrosation, the NMR signals for the protons and the carbon attached to the sulfur atom are significantly shifted downfield, providing clear evidence of S-NO bond formation.[14]

-

Mass Spectrometry (MS): Provides an accurate mass measurement, confirming the molecular weight of the synthesized compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with trifluoroacetic acid) can effectively separate this compound from captopril and its disulfide dimer. The purity is determined by integrating the peak area of the desired product relative to any impurities.

Data Summary: Characterization

| Technique | Purpose | Expected Result for this compound |

| UV-Vis | Purity/Quantification | Characteristic absorbance peaks for S-nitrosothiols. |

| NMR | Structural Confirmation | Downfield shift of signals for protons and carbon adjacent to sulfur.[14] |

| MS | Molecular Weight | Accurate mass corresponding to C₉H₁₅N₂O₄S. |

| HPLC | Purity Assessment | A single major peak at the expected retention time. |

Stability and Storage

This compound is notoriously unstable, with the S-NO bond susceptible to thermal, photolytic, and metal-catalyzed cleavage.

-

Storage Conditions: The purified solid should be stored under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at low temperatures.[16] Long-term stability has been reported for a crystalline monohydrate form at 4°C for 180 days and for optimized conditions at -10°C for at least 6 months.[1][16]

-

Solution Stability: Solutions of this compound are even less stable and should be prepared fresh immediately before use. Decomposition in solution often leads to the formation of captopril disulfide.[9]

Conclusion

The successful synthesis and purification of this compound are achievable through careful control of reaction conditions and meticulous purification procedures. The aqueous nitrosation method followed by anti-solvent precipitation offers a reliable and scalable route to obtaining high-purity material. Rigorous characterization is non-negotiable to ensure the integrity of the compound for research applications. By understanding the underlying chemical principles and adhering to the protocols outlined in this guide, researchers can confidently produce the high-quality this compound necessary to advance the study of this promising dual-action therapeutic agent.

References

-

Mechanisms of S-nitrosothiol formation and selectivity in nitric oxide signaling. (2012). Available at:[Link]

-

Biological Mechanisms of S-Nitrosothiol Formation and Degradation: How Is Specificity of S-Nitrosylation Achieved?. (2021). PubMed Central. Available at:[Link]

-

Mechanisms of S-nitrosothiol formation and selectivity in nitric oxide signaling. (n.d.). ResearchGate. Available at:[Link]

-

Mechanisms of S-nitrosothiol formation and selectivity in nitric oxide signaling. (n.d.). PubMed. Available at:[Link]

-

A novel this compound monohydrate for pulmonary arterial hypertension: H2O and -SNO intermolecular stabilization chemistry. (n.d.). PubMed. Available at:[Link]

-

This compound formation in aqueous acid and basic medium. A vasodilator and angiotensin converting enzyme inhibitor. (2011). PubMed. Available at:[Link]

-

Formation and stability of S-nitrosothiols in RAW 264.7 cells. (n.d.). American Journal of Physiology-Lung Cellular and Molecular Physiology. Available at:[Link]

-

A Novel this compound Monohydrate for Pulmonary Arterial Hypertension: H2O and –SNO Intermolecular Stabilization Chemistry. (n.d.). ResearchGate. Available at:[Link]

-

Optimization of this compound Monohydrate Storage Conditions Based on Response Surface Method. (2021). PubMed Central. Available at:[Link]

-

This compound: in vitro characterization of pulmonary vascular effects in rats. (n.d.). PMC. Available at:[Link]

-

Optimization of this compound Monohydrate Storage Conditions Based on Response Surface Method. (2021). MDPI. Available at:[Link]

-

This compound. I. Molecular characterization and effects on the vasculature and on platelets. (n.d.). PubMed. Available at:[Link]

-

Physicochemistry, pharmacokinetics, and pharmacodynamics of this compound crystals, a new nitric oxide donor. (n.d.). PubMed. Available at:[Link]

-

A novel family of S-nitrosothiols: chemical synthesis and biological actions. (n.d.). PubMed. Available at:[Link]

-

Antiangiogenic effects of this compound crystals as a nitric oxide donor. (n.d.). PubMed. Available at:[Link]

-

Antiangiogenic effects of this compound crystals as a nitric oxide donor. (n.d.). ResearchGate. Available at:[Link]

-

The Chemical Biology of S-Nitrosothiols. (2012). PMC. Available at:[Link]

-

tert-Butyl nitrite (TBN). (n.d.). Organic Chemistry Portal. Available at:[Link]

-

Studies Of this compound Monohydrate In Preparations. (2022). Globe Thesis. Available at:[Link]

-

3,3-DIMETHYL-NITROSO-2,3-DIHYDROBENZO[d]ISOTHIAZOLE 1,1-DIOXIDE. (n.d.). Organic Syntheses. Available at:[Link]

-

This compound: in vitro characterization of pulmonary vascular effects in rats. (n.d.). PubMed. Available at:[Link]

-

Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Available at:[Link]

-

tert-Butyl nitrite as a privileged reagent for a C–H bond (sub)nitration reaction in organic synthesis. (n.d.). New Journal of Chemistry. Available at:[Link]

-

Need help for compound identification via Uv-Vis spectra?. (2018). ResearchGate. Available at:[Link]

Sources

- 1. A novel this compound monohydrate for pulmonary arterial hypertension: H2O and -SNO intermolecular stabilization chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: in vitro characterization of pulmonary vascular effects in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound. I. Molecular characterization and effects on the vasculature and on platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanisms of S-nitrosothiol formation and selectivity in nitric oxide signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological Mechanisms of S-Nitrosothiol Formation and Degradation: How Is Specificity of S-Nitrosylation Achieved? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mechanisms of S-nitrosothiol formation and selectivity in nitric oxide signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound formation in aqueous acid and basic medium. A vasodilator and angiotensin converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Chemical Biology of S-Nitrosothiols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tert-Butyl nitrite (TBN) [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. mt.com [mt.com]

- 14. Physicochemistry, pharmacokinetics, and pharmacodynamics of this compound crystals, a new nitric oxide donor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Optimization of this compound Monohydrate Storage Conditions Based on Response Surface Method - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the In Vitro Stability and Degradation of S-Nitrosocaptopril

This guide provides an in-depth exploration of the in vitro stability and degradation profile of S-Nitrosocaptopril (CapNO), a promising dual-action therapeutic agent. As a molecule combining the functionalities of a nitric oxide (NO) donor and an angiotensin-converting enzyme (ACE) inhibitor, a thorough understanding of its stability is paramount for researchers, scientists, and drug development professionals in harnessing its full therapeutic potential.[1][2][3][4] This document moves beyond a simple recitation of facts to provide a causal understanding of experimental choices and a framework for robust, self-validating protocols.

Introduction: The Dual-Action Promise of this compound

This compound is a synthetic derivative of captopril, an established ACE inhibitor.[3][4] The nitrosylation of the thiol group in captopril imparts the ability to release nitric oxide, a critical signaling molecule in various physiological processes, including vasodilation.[4] This unique combination offers the potential for enhanced efficacy in treating conditions such as hypertension and pulmonary arterial hypertension.[1][2] However, the inherent instability of the S-nitroso bond presents a significant challenge in its development as a viable therapeutic.[1][2] A more stable crystalline form, this compound monohydrate (CapNO·H₂O), has been developed to address this limitation, demonstrating significantly improved stability.[1][2][5][6] This guide will focus on the in vitro characteristics of both forms, with a particular emphasis on the factors governing their stability and the pathways of their degradation.

Synthesis and Physicochemical Characterization

The synthesis of this compound typically involves the reaction of captopril with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite and an acid) or an organic nitrite like tert-butyl nitrite.[7] The more stable monohydrate form is synthesized through a process that leverages chelation and the common ion effect to produce stable red flake crystals.[1][2]

Spectroscopic analysis of this compound reveals characteristic features, including a UV-visible absorption maximum (λmax) and distinct infrared frequencies for the N=O and S-N stretches, which are crucial for its identification and quantification.[8] Upon S-nitrosylation, NMR spectroscopy shows a remarkable downfield shift in the signals of protons and carbons attached to the sulfur atom.[8]

In Vitro Stability Profile of this compound

The stability of this compound is a critical determinant of its shelf-life and therapeutic efficacy. Its degradation is influenced by a multitude of factors, including pH, temperature, light, and the presence of oxygen and metal ions.

Effect of pH

The pH of the aqueous medium plays a pivotal role in the stability of this compound. In a mildly basic medium, the decomposition of this compound is observed to be first-order with respect to both this compound and captopril concentrations, with the rate of decomposition decreasing as the pH increases.[7] Interestingly, in a more alkaline medium, this compound exhibits greater stability.[7] Conversely, in a strong acid medium, captopril reacts rapidly with nitrous acid to form a relatively stable this compound.[7] However, in a buffered acetic acid-acetate solution, the decomposition of this compound is observed, although at a much slower rate than its formation.[7]

| pH Condition | Stability of this compound | Reference |

| Strong Acid | Relatively stable upon formation. | [7] |

| Mildly Basic | Decomposes; rate decreases with increasing pH. | [7] |

| Alkaline | Stable within the experimental timescale. | [7] |

Thermal Stability

Temperature is a key factor influencing the degradation of this compound. The S-NO bond is thermally labile, and an increase in temperature generally accelerates the rate of decomposition. For the more stable this compound monohydrate, storage at low temperatures is crucial for long-term preservation. Studies have shown that this compound monohydrate is stable for at least 180 days when stored at 4°C.[1][2] For optimal long-term storage of this compound monohydrate, a temperature of -10°C has been identified as ideal, contributing to a final preservation rate of over 97% after six months when combined with other protective measures.[5][9]

Photostability

Exposure to light, particularly UV radiation, can induce the photodegradation of S-Nitrosothiols. This process typically involves the homolytic cleavage of the S-N bond, leading to the formation of a thiol radical and nitric oxide. While specific quantitative data for this compound is not extensively detailed in the provided results, the general sensitivity of S-Nitrosothiols to light necessitates that it should be protected from light during storage and handling to prevent premature degradation.

Oxidative Stability

Oxidative degradation is a significant pathway for the decomposition of this compound, particularly for the monohydrate form.[10] The presence of oxygen can lead to the formation of oxygen free radicals, which can then interact with the this compound molecule, accelerating its degradation in an auto-oxidation process.[10] This degradation can manifest as a discoloration of the product from red to white and the generation of red-brown gas.[10] To mitigate oxidative degradation, storage under an inert atmosphere, such as nitrogen, and the use of deoxidizers are recommended.[5][9]

Degradation Pathways of this compound

The degradation of this compound can proceed through several mechanisms, leading to the loss of its biological activity. Understanding these pathways is crucial for developing strategies to enhance its stability.

Homolytic Cleavage

The primary degradation pathway for S-Nitrosothiols, including this compound, is the homolytic cleavage of the S-N bond. This reaction is often initiated by heat or light and results in the formation of a captopril thiyl radical (Cap-S•) and nitric oxide (NO).

Caption: Homolytic cleavage of the S-N bond in this compound.

The resulting captopril thiyl radicals can then undergo further reactions, such as dimerization to form captopril disulfide.

Nucleophilic Attack and Disulfide Formation

In aqueous solutions, particularly in mildly basic conditions, the decomposition of this compound can be initiated by a nucleophilic attack of the thiol group of a captopril molecule on the sulfur atom of the S-nitroso group of another this compound molecule.[7] This leads to the formation of captopril disulfide.[7]

Caption: Nucleophilic attack leading to disulfide formation.

Transnitrosation

Transnitrosation is a reaction where the nitroso group is transferred from one thiol to another.[11] this compound can participate in such reactions, transferring its NO group to other biological thiols, such as glutathione, to form S-nitrosoglutathione (GSNO).[11] While this is a mechanism of action, it also represents a form of degradation of the parent this compound molecule. The rate and equilibrium of this reaction depend on the relative nucleophilicity and pKa of the participating thiols.

Analytical Methodologies for Stability Assessment

A robust and validated analytical method is essential for accurately monitoring the stability of this compound. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique for this purpose.

HPLC Method for this compound Quantification

A stability-indicating HPLC method should be able to separate the intact this compound from its degradation products, primarily captopril and captopril disulfide.

Step-by-Step Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[5]

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., methanol or acetonitrile) in an isocratic or gradient elution mode.[5] A 50:50 (v/v) mixture of 0.1% phosphoric acid and methanol has been reported.[5]

-

Flow Rate: A flow rate of 1.0 mL/min is generally appropriate.[5]

-

Detection: UV detection at a wavelength of 215 nm is suitable for quantifying this compound.[5]

-

Column Temperature: Maintaining a constant column temperature, for instance at 40°C, is recommended for reproducible results.[5]

-

Sample Preparation:

-

Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol).[5]

-

Dilute the sample to a known concentration within the linear range of the assay.

-

Filter the sample through a 0.22 or 0.45 µm filter before injection.

-

-

Data Analysis: The concentration of this compound is determined by comparing the peak area of the sample to that of a standard of known concentration. The degradation can be quantified by monitoring the decrease in the peak area of this compound and the corresponding increase in the peak areas of its degradation products over time.

Caption: Experimental workflow for HPLC-based stability assessment.

Conclusion and Future Perspectives

The in vitro stability of this compound is a complex interplay of various factors. While the development of the monohydrate form has significantly improved its stability profile, careful consideration of storage conditions, including temperature, light exposure, and atmospheric oxygen, is essential to preserve its integrity.[1][2][5][9][10] The degradation pathways, primarily involving homolytic cleavage and nucleophilic attack, lead to the loss of the crucial S-nitroso moiety and the formation of captopril disulfide.

Future research should focus on developing formulation strategies to further enhance the stability of this compound, such as encapsulation in nanoparticles or other drug delivery systems. A deeper quantitative understanding of its degradation kinetics under a wider range of physiological conditions will also be invaluable for predicting its in vivo fate and optimizing its therapeutic application. The methodologies and insights presented in this guide provide a solid foundation for researchers to conduct robust and meaningful in vitro studies on this promising therapeutic agent.

References

-

Massa, C. M., Liu, Z., Taylor, S., Pettit, A., Stakheyeva, M., Korotkova, E., Popova, V., Atochina-Vasserman, E. N., & Gow, A. J. (2021). Biological Mechanisms of S-Nitrosothiol Formation and Degradation: How Is Specificity of S-Nitrosylation Achieved?. International Journal of Molecular Sciences, 22(14), 7506. [Link]

-

Zhou, Y., Lin, M., Wang, J., Chen, F., Li, F., Chen, W., Han, L., Wang, C., Chen, J., Shao, J. W., & et al. (2018). A novel this compound monohydrate for pulmonary arterial hypertension: H2O and -SNO intermolecular stabilization chemistry. Free Radical Biology and Medicine, 129, 107–115. [Link]

-

Massa, C. M., Liu, Z., Taylor, S., Pettit, A., Stakheyeva, M., Korotkova, E., Popova, V., Atochina-Vasserman, E. N., & Gow, A. J. (2021). Biological Mechanisms of S-Nitrosothiol Formation and Degradation: How Is Specificity of S-Nitrosylation Achieved?. Seton Hall University's Faculty Scholarship. [Link]

-

Massa, C. M., Liu, Z., Taylor, S., Pettit, A., Stakheyeva, M., Korotkova, E., Popova, V., Atochina-Vasserman, E. N., & Gow, A. J. (2021). Biological Mechanisms of S-Nitrosothiol Formation and Degradation: How Is Specificity of S-Nitrosylation Achieved?. Semantic Scholar. [Link]

-

Zhou, Y., Lin, M., Wang, J., Chen, F., Li, F., Chen, W., Han, L., Wang, C., Chen, J., Shao, J. W., & et al. (2018). A Novel this compound Monohydrate for Pulmonary Arterial Hypertension: H2O and –SNO Intermolecular Stabilization Chemistry. ResearchGate. [Link]

-

Gow, A. J., Buerk, D. G., & Ischiropoulos, H. (2000). Formation and stability of S-nitrosothiols in RAW 264.7 cells. American Journal of Physiology-Lung Cellular and Molecular Physiology, 278(3), L549–L557. [Link]

-

Asin, K. K. (2010). S-Nitrosothiols: Formation, Decomposition, Reactivity and Possible Physiological Effects. PDXScholar. [Link]

-

Plaza, B. O., & Garcia, J. E. (2011). This compound formation in aqueous acid and basic medium. A vasodilator and angiotensin converting enzyme inhibitor. Organic & Biomolecular Chemistry, 9(22), 7796–7804. [Link]

-

Hu, L., Zhang, Y., Wang, Y., & Lin, M. (2021). Optimization of this compound Monohydrate Storage Conditions Based on Response Surface Method. Molecules, 26(24), 7533. [Link]

-

Wanstall, J. C., & Jeffery, T. K. (2002). This compound: in vitro characterization of pulmonary vascular effects in rats. British Journal of Pharmacology, 135(5), 1185–1194. [Link]

-

Lin, M. (2022). Studies Of this compound Monohydrate In Preparations. Globe Thesis. [Link]

-

Hu, L., Zhang, Y., Wang, Y., & Lin, M. (2021). Optimization of this compound Monohydrate Storage Conditions Based on Response Surface Method. PubMed Central. [Link]

-

Friedman, A., Han, G., Navati, M. S., Chacko, M., Gunther, L., Alfieri, A., & Friedman, J. M. (2015). This compound nanoparticles as nitric oxide-liberating and transnitrosylating anti-infective technology. Nanomedicine: Nanotechnology, Biology and Medicine, 11(7), 1777–1785. [Link]

-

Friedman, A., Han, G., Navati, M. S., Chacko, M., Gunther, L., Alfieri, A., & Friedman, J. M. (2015). This compound nanoparticles as nitric oxide-liberating and transnitrosylating anti-infective technology. PubMed. [Link]

-

Chen, Y. R., & Chen, C. L. (2006). The kinetics of thiol-mediated decomposition of S-nitrosothiols. Journal of the American Chemical Society, 128(30), 9832–9833. [Link]

-

de Oliveira, M. G., & de Oliveira, E. (2000). A Kinetic Study of S-nitrosothiol Decomposition. Journal of the Brazilian Chemical Society, 11(6), 629–634. [Link]

-

Khan, M. T., & Williams, D. L. (1995). Transnitrosation reaction between captopril and sodium nitroprusside. ResearchGate. [Link]

-

Jia, L., & Young, M. S. (1999). Physicochemistry, pharmacokinetics, and pharmacodynamics of this compound crystals, a new nitric oxide donor. Journal of Pharmaceutical Sciences, 88(10), 981–986. [Link]

-

Zhou, Y., Lin, M., Wang, J., Chen, F., Li, F., Chen, W., Han, L., Wang, C., Chen, J., Shao, J. W., & et al. (2018). A novel this compound monohydrate for pulmonary arterial hypertension: H2O and -SNO intermolecular stabilization chemistry. Free Radical Biology and Medicine, 129, 107–115. [Link]

-

Hess, D. T., Matsumoto, A., Kim, S. O., Marshall, H. E., & Stamler, J. S. (2005). Protein S-nitrosylation: purview and parameters. Nature Reviews Molecular Cell Biology, 6(2), 150–166. [Link]

-

Iesce, M. R., & Cermola, F. (2010). IRMPD spectroscopy of protonated this compound, a biologically active, synthetic amino acid. Journal of the American Society for Mass Spectrometry, 21(11), 1877–1885. [Link]

-

Asare, S. O., & Akpagan, V. I. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. Molecules, 29(22), 5003. [Link]

-

Loscalzo, J., Smick, D., Andon, N., & Cooke, J. (1989). This compound. I. Molecular characterization and effects on the vasculature and on platelets. The Journal of Pharmacology and Experimental Therapeutics, 249(3), 726–729. [Link]

-

Kumar, A., & Singh, R. (2017). Synthetic Protocols of a Top-Selling Anti-Hypertensive Drug 'Captopril': A Synthon Disconnection Approach. SciSpace. [Link]

-

Hu, L., Zhang, Y., Wang, Y., & Lin, M. (2021). Optimization of this compound Monohydrate Storage Conditions Based on Response Surface Method. PubMed. [Link]

-

Markovic, M., Vladimirov, S., Karljikovic-Rajic, K., & Cirin-Novta, V. (2024). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Molecules, 29(22), 5003. [Link]

-

Hamdan, I. I., & El-Bagary, R. I. (2019). Development and Validation of a Stability-indicating RP-HPLC Method Using Quality by Design for Estimating Captopril. Indian Journal of Pharmaceutical Sciences, 81(1), 45–54. [Link]

-

Lee, T. Y., & Notari, R. E. (1987). Kinetics and mechanism of captopril oxidation in aqueous solution under controlled oxygen partial pressure. Pharmaceutical Research, 4(2), 126–131. [Link]

-

Balint, A., Kelemen, H., & Gâz, A. (2019). HPLC-UV method approach for the analysis and impurity profiling of Captopril. Farmacia, 67(4), 685–692. [Link]

-

Singh, S., & Rao, B. M. (2006). A Stability Indicating Assay Method For Captopril Tablets By High Performance Liquid Chromatography For Stability Studies. Analytical Chemistry: An Indian Journal, 3(2-3), 78–83. [Link]

-

Zammit, G., Cassar, R., & Pace, M. (2022). Quantification of Captopril using Ultra High Performance Liquid Chromatography. Pharmaceutical Methods, 13(2), 223. [Link]

-

Melián-Cabrera, I., & Pérez-Peña, J. (2020). Comprehensive Kinetics of the Photocatalytic Degradation of Emerging Pollutants in a LED-Assisted Photoreactor. S-Metolachlor as Case Study. Catalysts, 10(11), 1285. [Link]

Sources

- 1. A novel this compound monohydrate for pulmonary arterial hypertension: H2O and -SNO intermolecular stabilization chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound: in vitro characterization of pulmonary vascular effects in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound. I. Molecular characterization and effects on the vasculature and on platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. globethesis.com [globethesis.com]

- 7. This compound formation in aqueous acid and basic medium. A vasodilator and angiotensin converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Physicochemistry, pharmacokinetics, and pharmacodynamics of this compound crystals, a new nitric oxide donor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Optimization of this compound Monohydrate Storage Conditions Based on Response Surface Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Optimization of this compound Monohydrate Storage Conditions Based on Response Surface Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound nanoparticles as nitric oxide-liberating and transnitrosylating anti-infective technology - PMC [pmc.ncbi.nlm.nih.gov]

S-Nitrosocaptopril vs. Captopril: A Comparative Analysis of Structure and Function

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of Captopril in the 1970s marked a breakthrough in cardiovascular medicine, introducing the first orally active angiotensin-converting enzyme (ACE) inhibitor for the treatment of hypertension and heart failure.[1][2] Its development, inspired by the venom of the Brazilian viper, Bothrops jararaca, revolutionized the approach to managing the renin-angiotensin-aldosterone system (RAAS).[2] Captopril's core structure, featuring a critical sulfhydryl (-SH) group, laid the groundwork for a new class of therapeutics.[1]

Building upon this foundation, S-Nitrosocaptopril (CapNO) was synthesized as a novel hybrid molecule.[3][4] By chemically modifying Captopril's thiol moiety, researchers created a compound that not only retains the ACE-inhibiting properties of its parent but also functions as a nitric oxide (NO) donor.[3][5] This dual functionality imparts a unique pharmacological profile, suggesting a broader therapeutic potential.

This technical guide provides an in-depth comparative analysis of this compound and Captopril. We will dissect their molecular structures, elucidate their distinct and overlapping mechanisms of action, and provide detailed experimental protocols for their synthesis, characterization, and functional evaluation. This document is designed to serve as a comprehensive resource for researchers and drug development professionals exploring the nuances of these two important cardiovascular agents.

Part 1: Structural Analysis

The fundamental difference between Captopril and this compound lies in a single, yet profound, chemical modification to the sulfhydryl group. This alteration is the origin of their divergent functional capabilities.

Captopril: The Archetypal Thiol-Containing ACE Inhibitor

Captopril, chemically known as (2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid, is characterized by three key functional domains[1]:

-

A terminal sulfhydryl (-SH) group , which is paramount for its biological activity. This thiol moiety chelates the zinc ion (Zn²⁺) within the active site of the angiotensin-converting enzyme, effectively blocking its function.[1]

-

A carboxyl group (-COOH) that interacts with a positively charged region of the ACE active site, enhancing binding affinity.

-

An L-proline group which contributes to its oral bioavailability and structural stability.[1]

The presence of the thiol group, while essential for its mechanism, is also associated with some of Captopril's unique side effects, such as rash and taste disturbances.[1]

This compound (CapNO): The S-Nitrosothiol Derivative

This compound is formed through the S-nitrosation of Captopril's sulfhydryl group. This reaction replaces the thiol's hydrogen atom with a nitroso (-NO) group, forming an S-nitrosothiol (S-NO) bond .[6][7] This covalent modification transforms the molecule into a nitric oxide (NO) donor, as the S-NO bond is physiologically labile and can cleave to release NO.[3][8]

The S-NO bond is inherently unstable, posing challenges for synthesis and storage. This has led to the development of more stable crystalline forms, such as this compound monohydrate (CapNO·H₂O), where intermolecular interactions, including hydrogen bonding with a water molecule, help stabilize the S-NO moiety.[5][9][10]

Comparative Structural Summary

The addition of the nitroso group is the sole structural distinction, yet it fundamentally alters the molecule's physicochemical and pharmacological properties.

| Feature | Captopril | This compound |

| IUPAC Name | (2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid | (2S)-1-[(2S)-2-methyl-3-(nitrosothio)propanoyl]pyrrolidine-2-carboxylic acid |

| Formula | C₉H₁₅NO₃S | C₉H₁₄N₂O₄S |

| Molar Mass | 217.29 g/mol | 246.29 g/mol |

| Key Functional Group | Sulfhydryl (-SH) | S-Nitrosothiol (-SNO) |

| Appearance | White crystalline solid | Red crystalline solid[6] |

Part 2: Functional Differences & Mechanisms of Action

While sharing a common ancestry, the functional pathways of Captopril and this compound diverge significantly due to the latter's NO-donating capability.

Captopril: A Specific Inhibitor of the Renin-Angiotensin-Aldosterone System (RAAS)

Captopril's mechanism is a classic example of targeted enzyme inhibition.[11] It acts specifically on the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and fluid balance.[12][13]

-

Mechanism of Action : Captopril competitively inhibits Angiotensin-Converting Enzyme (ACE).[13][14] The thiol group on Captopril forms a strong coordinate bond with the zinc ion (Zn²⁺) located in the active site of ACE.[1] This binding prevents ACE from converting its natural substrate, angiotensin I, into the potent vasoconstrictor, angiotensin II.[12][13]

-

Physiological Consequences : By reducing angiotensin II levels, Captopril induces several downstream effects:

-

Vasodilation : Decreased angiotensin II leads to the relaxation of vascular smooth muscle, lowering peripheral resistance and blood pressure.[13]

-

Reduced Aldosterone Secretion : Lower angiotensin II levels reduce the stimulus for the adrenal gland to release aldosterone. This promotes the excretion of sodium and water by the kidneys, decreasing blood volume.[13]

-

Inhibition of Bradykinin Degradation : ACE is also responsible for breaking down bradykinin, a vasodilator. Captopril's inhibition of ACE leads to an accumulation of bradykinin, which can contribute to its hypotensive effect but is also implicated in the characteristic side effect of a dry cough.[15]

-

This compound: A Hybrid Agent with Dual Mechanisms

This compound functions as a multi-faceted agent, combining the established RAAS inhibition of its parent compound with a distinct and powerful vasodilatory pathway mediated by nitric oxide.[3][5][6]

-

ACE Inhibition : this compound retains the ability to inhibit ACE. This can occur through the in vivo cleavage of the S-NO bond, which releases Captopril to act on the enzyme.[4][6] Studies have shown that this compound effectively inhibits ACE, with some research suggesting its potency is at least as effective as Captopril, particularly after prolonged incubation.[4][16]

-

Nitric Oxide (NO) Donor : This is the novel function that distinguishes CapNO from Captopril. The S-NO bond serves as a carrier for nitric oxide.[17] Under physiological conditions, this bond can break, releasing NO, which initiates a separate signaling cascade:

-

Activation of Soluble Guanylate Cyclase (sGC) : Released NO diffuses into vascular smooth muscle cells and platelets, where it binds to and activates the enzyme soluble guanylate cyclase.[3]

-

Increased cGMP Levels : Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3]

-

Physiological Consequences : Elevated cGMP levels lead to a cascade of downstream effects, including the activation of protein kinase G (PKG), which ultimately results in:

-

Comparative Functional Analysis

The dual-action nature of this compound provides a broader spectrum of activity compared to the targeted action of Captopril.

| Function | Captopril | This compound |

| Primary Mechanism | ACE Inhibition[11][12] | Dual: ACE Inhibition & NO Donor[3][4] |

| Primary Target | Angiotensin-Converting Enzyme | ACE & Soluble Guanylate Cyclase |

| Vasodilation Pathway | RAAS Inhibition | RAAS Inhibition + cGMP-mediated |

| Antiplatelet Activity | No | Yes[3] |

| Antiangiogenic Effect | No | Yes[8][18] |

| Clinical Relevance | Hypertension, Heart Failure[1][19] | Potential for Hypertension (renin-independent), Angina, Pulmonary Hypertension[3][4][5] |

Part 3: Experimental Methodologies & Protocols

The distinct chemical natures of Captopril and this compound necessitate specific protocols for their synthesis, characterization, and functional assessment.

Synthesis Protocols

Causality: The choice of synthesis protocol depends on the target molecule. Captopril synthesis involves forming a stable amide bond, while this compound synthesis requires a carefully controlled nitrosation of a reactive thiol, often under conditions that preserve the labile S-NO bond.

Protocol 1: Synthesis of Captopril (Illustrative) This protocol is a conceptual representation based on established chemical principles.[1][20]

-

Step 1: Acylation of L-Proline.

-

Dissolve L-proline in an aqueous solution of sodium hydroxide (NaOH) at 0-5°C to form the sodium salt.

-

Slowly add (2S)-3-acetylthio-2-methylpropanoyl chloride to the solution while maintaining the temperature and basic pH.

-

Stir the reaction mixture for 2-4 hours, allowing the acylation to complete.

-

Acidify the mixture with HCl to precipitate the protected intermediate. Filter and dry the solid.

-

-

Step 2: Deprotection of the Thiol Group.

-

Dissolve the intermediate from Step 1 in methanol under an inert atmosphere (e.g., nitrogen).

-

Add concentrated aqueous ammonia and stir at room temperature for 1-2 hours to cleave the acetyl protecting group.

-

Remove the solvent under reduced pressure.

-

Purify the resulting Captopril crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

-

Protocol 2: Synthesis of this compound (Aqueous Acid Method) This protocol is based on the reaction of a thiol with nitrous acid in situ.[21]

-

Step 1: Preparation of Reagents.

-

Prepare a solution of Captopril in a mixture of methanol and 1N HCl. Chill the solution to 0°C in an ice bath.

-

Prepare a separate aqueous solution of sodium nitrite (NaNO₂). Chill to 0°C.

-

-

Step 2: S-Nitrosation Reaction.

-

Under dim light to prevent photolytic degradation of the S-NO bond, add the cold NaNO₂ solution dropwise to the stirred, cold Captopril solution. The reaction is rapid, and a characteristic red color should develop, indicating the formation of this compound.

-

Maintain the temperature at 0°C and continue stirring for 30 minutes.

-

-

Step 3: Isolation and Purification.

-

Extract the this compound into a cold organic solvent, such as ethyl acetate.

-

Wash the organic layer with cold brine to remove inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure at a low temperature (<30°C) to yield the red, crystalline this compound. Store immediately in the dark at low temperatures (e.g., -20°C).

-

Analytical Characterization

Causality: The presence of the S-NO chromophore in this compound allows for distinct spectrophotometric analysis, while chromatography is essential for separating the parent drug, its nitrosated form, and potential degradation products.[6][22]

Protocol 3: Comparative Analysis by HPLC This protocol provides a general framework for separating and quantifying Captopril and this compound.

-

Instrumentation : A High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column and a UV-Vis or Diode Array Detector (DAD).

-

Mobile Phase : An isocratic or gradient system of acetonitrile and water (with 0.1% trifluoroacetic acid for peak shaping). A typical starting point is a 30:70 (v/v) mixture of acetonitrile:water.

-

Detection : Monitor two distinct wavelengths:

-

Procedure :

-

Prepare standard solutions of known concentrations for both Captopril and this compound in the mobile phase.

-

Inject standards to determine retention times and generate calibration curves. Captopril will be more polar and typically elute earlier than this compound.

-

Inject the unknown sample.

-

Quantify the concentration of each compound by comparing its peak area to the corresponding calibration curve.

-

Functional Assays

Causality: Functional assays must be chosen to probe the specific mechanisms of action. An ACE inhibition assay is required for both, while a vasodilation or NO-release assay is essential to characterize the unique properties of this compound.

Protocol 4: In Vitro ACE Inhibition Assay (Spectrophotometric) This assay measures the product of ACE activity and its inhibition.

-

Principle : The assay uses the synthetic substrate N-Hippuryl-His-Leu (HHL). ACE cleaves HHL to release hippuric acid (HA) and His-Leu. The amount of HA produced is quantified spectrophotometrically.

-

Procedure :

-

Prepare a reaction buffer (e.g., 100 mM borate buffer with 300 mM NaCl, pH 8.3).

-

In a microplate, add the reaction buffer, a solution of rabbit lung ACE, and either the inhibitor (Captopril or this compound at various concentrations) or vehicle control.

-

Pre-incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding the HHL substrate solution.

-

Incubate for 30 minutes at 37°C.

-

Stop the reaction by adding 1N HCl.

-

Add ethyl acetate to extract the hippuric acid formed. Centrifuge to separate the layers.

-

Transfer a known volume of the upper ethyl acetate layer to a new tube and evaporate the solvent.

-

Reconstitute the dried HA in water or buffer and measure the absorbance at 228 nm.

-

Calculate the percentage of ACE inhibition for each concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce ACE activity by 50%).

-

Protocol 5: Ex Vivo Vasodilation Assay (Aortic Ring Assay) This protocol directly measures the effect of the compounds on vascular smooth muscle tone.[16][23]

-

Preparation :

-

Humanely euthanize a laboratory animal (e.g., a rat) and carefully dissect the thoracic aorta.

-

Place the aorta in cold, oxygenated Krebs-Henseleit physiological salt solution (PSS).

-

Clean the aorta of adhering fat and connective tissue and cut it into 2-3 mm rings.

-

-

Mounting :

-

Mount the aortic rings in an organ bath chamber filled with PSS, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

-

Connect the rings to an isometric force transducer to record changes in tension.

-

Allow the rings to equilibrate under a resting tension (e.g., 1.5 g) for 60-90 minutes.

-

-

Experiment :

-

Contract the aortic rings with a vasoconstrictor agent, such as phenylephrine (PE, e.g., 1 µM), until a stable plateau is reached.

-

Once the contraction is stable, add Captopril or this compound in a cumulative, concentration-dependent manner (e.g., from 1 nM to 100 µM).

-

Record the relaxation response at each concentration.

-

-

Analysis :

-

Express the relaxation as a percentage of the pre-contraction induced by PE.

-

Plot the concentration-response curves and calculate the EC₅₀ value (the concentration of the drug that produces 50% of the maximal relaxation). A significantly lower EC₅₀ for this compound compared to Captopril would demonstrate its direct vasodilatory effect.

-

Sources

- 1. Captopril - Wikipedia [en.wikipedia.org]

- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 3. This compound. I. Molecular characterization and effects on the vasculature and on platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: in vitro characterization of pulmonary vascular effects in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel this compound monohydrate for pulmonary arterial hypertension: H2O and -SNO intermolecular stabilization chemistry [pubmed.ncbi.nlm.nih.gov]

- 6. Physicochemistry, pharmacokinetics, and pharmacodynamics of this compound crystals, a new nitric oxide donor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 8. Antiangiogenic effects of this compound crystals as a nitric oxide donor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. globethesis.com [globethesis.com]

- 11. Captopril - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 12. Captopril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. What is the mechanism of Captopril? [synapse.patsnap.com]

- 14. Captoprilum | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 15. pjmhsonline.com [pjmhsonline.com]

- 16. This compound. II. Effects on vascular reactivity. [vivo.weill.cornell.edu]

- 17. Dual role of this compound as an inhibitor of angiotensin-converting enzyme and a nitroso group carrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. drugs.com [drugs.com]

- 20. scispace.com [scispace.com]

- 21. This compound formation in aqueous acid and basic medium. A vasodilator and angiotensin converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Inhibitory effects of this compound on vasomotor tone. - Lin - Acta Pharmacologica Sinica [chinaphar.com]

An In-depth Technical Guide to the Biological Effects of S-Nitrosocaptopril on Vascular Smooth Muscle

Audience: Researchers, scientists, and drug development professionals.

Abstract: S-Nitrosocaptopril (CapNO) represents a novel class of hybrid therapeutic agents, uniquely combining the functionalities of a nitric oxide (NO) donor and an angiotensin-converting enzyme (ACE) inhibitor within a single molecular entity.[1][2][3] This guide provides a comprehensive technical overview of the multifaceted biological effects of CapNO on vascular smooth muscle. We will dissect its dual mechanisms of action, present detailed experimental protocols for its characterization, and contextualize its pharmacological profile against its parent compound, captopril, and other nitrovasodilators. The narrative is structured to provide not only procedural steps but also the causal reasoning behind experimental designs, ensuring a deep, mechanistic understanding for researchers in cardiovascular pharmacology and drug development.

Part 1: The Dual Pharmacological Identity of this compound

This compound was synthesized to merge the vasodilatory properties of nitric oxide with the established antihypertensive effects of ACE inhibition.[2][4] The molecule consists of the ACE inhibitor captopril with a nitroso group attached to its sulfhydryl moiety. This structural modification endows it with two distinct, yet complementary, mechanisms for inducing vascular smooth muscle relaxation.

-

Nitric Oxide Donor Pathway: The S-NO bond is labile and capable of donating a nitric oxide equivalent, which directly activates signaling pathways in the vascular smooth muscle cell (VSMC).[2][3]

-

ACE Inhibition Pathway: The core captopril structure retains its ability to inhibit the angiotensin-converting enzyme, thereby modulating the renin-angiotensin system.[1][5]

This dual activity allows CapNO to influence vascular tone through both direct, rapid vasorelaxation and systemic neurohormonal modulation, making it a compound of significant interest for conditions like hypertension and coronary artery disease.[5][6]

Part 2: Mechanism I - Direct Vasorelaxation via the NO-cGMP-PKG Signaling Cascade

The primary mechanism for CapNO's direct effect on VSMCs is through its function as an S-nitrosothiol (RSNO), a class of NO donors.[1] Unlike its parent compound, captopril, which has no direct vasodilatory effect, CapNO induces potent, dose-dependent relaxation in pre-contracted vascular rings.[7] This effect is endothelium-independent, indicating a direct action on the smooth muscle cells.[7]

The canonical pathway involves the following steps:

-

NO Release/Transfer: CapNO donates NO, which readily diffuses across the VSMC membrane.

-

sGC Activation: Inside the VSMC, NO binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme.[2][5]

-

cGMP Synthesis: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[8][9]

-

PKG Activation: cGMP acts as a second messenger, activating cGMP-dependent protein kinase (PKG).[10][11]

-

Induction of Relaxation: PKG activation leads to a cascade of phosphorylation events that collectively reduce intracellular calcium concentration ([Ca²⁺]i) and decrease the sensitivity of the contractile machinery to Ca²⁺. This results in smooth muscle relaxation and vasodilation.[8]

The involvement of this pathway is experimentally validated by the observation that relaxations to CapNO are significantly inhibited by methylene blue and ODQ, known inhibitors of sGC.[1][5][12]

Signaling Pathway Diagram

Caption: Workflow for assessing CapNO's vasorelaxant effects via isometric tension.

Part 5: Comparative Pharmacology

A key aspect of understanding CapNO is comparing its profile to other relevant compounds.

CapNO vs. Other NO Donors

Studies comparing CapNO to S-nitrosoglutathione (GSNO) and sodium nitroprusside (SNP) reveal important distinctions. [1]While all three are potent vasodilators, the vasorelaxant response to CapNO and GSNO is only partially inhibited by the sGC inhibitor ODQ. [1][12]In contrast, the response to SNP is completely abolished. [1][12]This suggests that S-nitrosothiols like CapNO may engage in additional, potentially cGMP-independent, relaxation mechanisms such as direct protein S-nitrosylation of ion channels or contractile proteins. [1][13][14]

Quantitative Comparison of Vasodilator Potency

| Compound | Vessel | pIC₅₀ (Mean) | Primary Mechanism | Reference |

| This compound | Rat Pulmonary Artery | 5.00 | NO Donor (RSNO) + ACEi | [1][12] |

| S-Nitrosoglutathione | Rat Pulmonary Artery | >5.00 | NO Donor (RSNO) | [1][12] |

| Sodium Nitroprusside | Rat Pulmonary Artery | >5.00 | NO Donor (Metal-NO) | [1][12] |

| Captopril | Rabbit Thoracic Aorta | No direct effect | ACEi | [7] |

Note: pIC₅₀ is the negative log of the molar concentration required to produce 50% of the maximum relaxation.

CapNO vs. Captopril: Angiotensin Inhibition

| Compound | Effect on Angiotensin I Contraction | Effect on Angiotensin II Contraction | Reference |

| This compound | Potent inhibition (50-fold shift) | Moderate inhibition (5-fold shift) & depressed max response | [5] |

| Captopril | Potent inhibition (50-fold shift) | No inhibition | [5] |

Part 6: Conclusion and Future Directions

This compound is a uniquely engineered molecule that exerts its biological effects on vascular smooth muscle through two powerful and synergistic pathways. Its ability to act as a direct NO-donor via the sGC-cGMP pathway provides rapid, endothelium-independent vasodilation. Simultaneously, its function as a supra-captopril ACE inhibitor offers a more profound blockade of the renin-angiotensin system than its parent compound.

This dual functionality suggests potential clinical utility in complex cardiovascular diseases where both endothelial dysfunction and neurohormonal activation are present, such as congestive heart failure, pulmonary hypertension, and severe systemic hypertension. [1][5][15]Future research should focus on elucidating the potential cGMP-independent mechanisms of CapNO and exploring the long-term effects of its combined actions on vascular remodeling and function. The protocols and mechanistic insights provided in this guide serve as a foundational framework for such advanced investigations.

References

-

Cooke, J. P., Andon, N., & Loscalzo, J. (1989). This compound. II. Effects on Vascular Reactivity. The Journal of pharmacology and experimental therapeutics. [Link]

-

Lasker, G. F., et al. (2022). Photolytic Measurement of Tissue S-Nitrosothiols in Rats and Humans In Vivo. MDPI. [Link]

-

Homer, K. L., & Wanstall, J. C. (2002). This compound: in vitro characterization of pulmonary vascular effects in rats. British Journal of Pharmacology. [Link]

-

Loscalzo, J., Smick, D., & Andon, N. (1989). This compound. I. Molecular characterization and effects on the vasculature and on platelets. The Journal of pharmacology and experimental therapeutics. [Link]

-

Jia, L., et al. (2000). Physicochemistry, pharmacokinetics, and pharmacodynamics of this compound crystals, a new nitric oxide donor. The Journal of pharmacology and experimental therapeutics. [Link]

-

Jia, L., et al. (2000). Antiangiogenic effects of this compound crystals as a nitric oxide donor. European Journal of Pharmacology. [Link]

-

Lin, M. J., et al. (1998). Inhibitory effects of this compound on vasomotor tone. Acta Pharmacologica Sinica. [Link]

-

Zhang, Y., et al. (2020). A novel this compound monohydrate for pulmonary arterial hypertension: H2O and -SNO intermolecular stabilization chemistry. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Boerth, N. J., & Lincoln, T. M. (2001). cGMP-dependent protein kinase and the regulation of vascular smooth muscle cell gene expression: possible involvement of Elk-1 sumoylation. American Journal of Physiology-Heart and Circulatory Physiology. [Link]

-

Feelisch, M., & Stamler, J. S. (2004). Nitric Oxide Donors and Cardiovascular Agents Modulating the Bioactivity of Nitric Oxide. Goodman & Gilman's The Pharmacological Basis of Therapeutics. [Link]

-

Jia, L., et al. (2001). Acute and subacute toxicity and efficacy of S-nitrosylated captopril, an ACE inhibitor possessing nitric oxide activities. Toxicology and Applied Pharmacology. [Link]

-

Marino, M., & Gladyshev, V. N. (2012). Biological Mechanisms of S-Nitrosothiol Formation and Degradation: How Is Specificity of S-Nitrosylation Achieved?. Antioxidants & Redox Signaling. [Link]

-

Das, S., et al. (2008). Hypoxic Regulation of Pulmonary Vascular Smooth Muscle Cyclic Guanosine Monophosphate–Dependent Kinase by the Ubiquitin Conjugating System. The American Journal of Pathology. [Link]

-

McMahon, T. J., & Ahearn, G. S. (2010). S-Nitrosothiol measurements in biological systems. Biochimica et Biophysica Acta (BBA) - General Subjects. [Link]

-

De, S. (2015). Computational and experimental investigation of the release of nitric oxide from s-nitrosothiols, mediated through metal organic framework catalysis events. LSU Digital Commons. [Link]

-

Omonturdiev, S., et al. (2026). Molecular Mechanisms and Experimental Protocols in the Study of Vasorelaxant Activity in Aortic Smooth Muscle Cells. Trends in Sciences. [Link]

-

Cooke, J. P., Andon, N., & Loscalzo, J. (1989). This compound. II. Effects on vascular reactivity. VIVO. [Link]

-

Jia, L., et al. (2000). Antiangiogenic effects of this compound crystals as a nitric oxide donor. ResearchGate. [Link]

-

Torta, F., & Bachi, A. (2012). Detection of S-Nitrosothiols. Nitric Oxide. [Link]

-

Homer, K. L., & Wanstall, J. C. (2002). This compound: in vitro characterization of pulmonary vascular effects in rats. British journal of pharmacology. [Link]

-

Chen, Z., et al. (2012). S-Nitrosylation of Proteins: A New Insight into Endothelial Cell Function Regulated by eNOS-derived NO. Current Cardiology Reviews. [Link]

-

Klabunde, R. E. (n.d.). Vascular Signal Transduction Mechanisms. CV Physiology. [Link]

-

Bank, A. J., et al. (1999). Direct Effects of Smooth Muscle Relaxation and Contraction on In Vivo Human Brachial Artery Elastic Properties. Circulation Research. [Link]

-

Lincoln, T. M., et al. (1997). Nitric oxide--cyclic GMP pathway regulates vascular smooth muscle cell phenotypic modulation: implications in vascular diseases. Acta physiologica Scandinavica. [Link]

-

Wanstall, J. C., & Homer, K. L. (2002). This compound: acute in-vivo pulmonary vasodepressor effects in pulmonary hypertensive rats. British journal of pharmacology. [Link]

-

Lincoln, T. M. (n.d.). Expression of PKG in Vascular Smooth Muscle Cells. Grantome. [Link]

-

Li, H., & Förstermann, U. (2023). S-Nitrosylation in Cardiovascular Disorders: The State of the Art. Biomolecules. [Link]

-

Lincoln, T. M., et al. (2006). Regulation of vascular smooth muscle cell phenotype by cyclic GMP and cyclic GMP-dependent protein kinase. Augusta University Research Profiles. [Link]

-

Buys, E. S., & Sips, P. (2014). Contemporary approaches to modulating the nitric oxide-cGMP pathway in cardiovascular disease. Journal of Molecular and Cellular Cardiology. [Link]

-

Batenburg, W. W., et al. (2019). Vascular smooth muscle cell contraction and relaxation in the isolated aorta: a critical regulator of large artery compliance. Journal of Hypertension. [Link]

-

Sun, J., & Murphy, E. (2010). Protein S-Nitrosylation and Cardioprotection. Circulation Research. [Link]

-

Taguchi, K., et al. (2023). Hepatic–vascular crosstalk via GRK2: fenofibrate improves endothelial function by restoring lipid metabolism and NO signaling in obese mice. Frontiers in Pharmacology. [Link]

-

Thoonen, R., et al. (2015). The NO–cGMP signalling pathway in the vasculature. ResearchGate. [Link]

-

Rossoni, L. V., et al. (2025). Differential modulation of angiotensin II- and phenylephrine-induced vasoconstriction by nitric oxide derived from S-nitrosylated proteins in the aorta of rats. R Discovery. [Link]

-

Jackson, W. F. (2011). Mechanisms of Vascular Smooth Muscle Contraction and the Basis for Pharmacologic Treatment of Smooth Muscle Disorders. Anesthesia & Analgesia. [Link]

-

Chung, H. T., & Moon, C. (2021). A physiologically relevant role for NO stored in vascular smooth muscle cells. Redox Biology. [Link]

-

Lüscher, T. F., & Vanhoutte, P. M. (1999). Vascular protective effects of angiotensin converting enzyme inhibitors and their relation to clinical events. Journal of cardiovascular pharmacology. [Link]

Sources

- 1. This compound: in vitro characterization of pulmonary vascular effects in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound. I. Molecular characterization and effects on the vasculature and on platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Physicochemistry, pharmacokinetics, and pharmacodynamics of this compound crystals, a new nitric oxide donor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acute and subacute toxicity and efficacy of S-nitrosylated captopril, an ACE inhibitor possessing nitric oxide activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound. II. Effects on vascular reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel this compound monohydrate for pulmonary arterial hypertension: H2O and -SNO intermolecular stabilization chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibitory effects of this compound on vasomotor tone. - Lin - Acta Pharmacologica Sinica [chinaphar.com]

- 8. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]

- 9. researchgate.net [researchgate.net]

- 10. cGMP-dependent protein kinase and the regulation of vascular smooth muscle cell gene expression: possible involvement of Elk-1 sumoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nitric oxide--cyclic GMP pathway regulates vascular smooth muscle cell phenotypic modulation: implications in vascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound: in vitro characterization of pulmonary vascular effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. S-Nitrosylation of Proteins: A New Insight into Endothelial Cell Function Regulated by eNOS-derived NO - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protein S-Nitrosylation and Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound: acute in-vivo pulmonary vasodepressor effects in pulmonary hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

S-Nitrosocaptopril: A Dual-Action Angiotensin-Converting Enzyme Inhibitor and Nitric Oxide Donor

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

S-Nitrosocaptopril (CapNO) represents a novel class of cardiovascular therapeutic agents, ingeniously designed to confer the benefits of two distinct pharmacological classes in a single molecule. As a derivative of the well-established angiotensin-converting enzyme (ACE) inhibitor, captopril, CapNO retains the ability to block the renin-angiotensin system. Concurrently, through the S-nitrosylation of captopril's thiol group, it functions as a nitric oxide (NO) donor. This dual mechanism of action presents a promising strategy for the management of cardiovascular diseases, such as hypertension and heart failure, by addressing both vasoconstriction and endothelial dysfunction. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, pharmacological effects, and key experimental protocols for the characterization of this compound.

Introduction: The Rationale for Dual-Acting Cardiovascular Agents

The management of cardiovascular diseases often necessitates polypharmacy to target multiple pathological pathways. Angiotensin-converting enzyme (ACE) inhibitors are a cornerstone in the treatment of hypertension and heart failure, primarily by inhibiting the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1] However, the efficacy of ACE inhibitors can be augmented by addressing the impaired nitric oxide (NO) bioavailability that is a hallmark of endothelial dysfunction in many cardiovascular pathologies.

This compound (CapNO) emerges as a promising therapeutic candidate by integrating ACE inhibition and NO donation within a single molecular entity.[2] This dual functionality is anticipated to provide synergistic effects, leading to more potent vasodilation, improved blood pressure control, and potentially beneficial effects on platelet aggregation and vascular remodeling.[3][4]

Chemical Synthesis and Characterization of this compound

The synthesis of this compound involves the S-nitrosylation of the thiol group of captopril. A general method for its synthesis is outlined below. It is crucial to note that S-nitrosothiols can be unstable, and proper storage conditions are necessary to prevent degradation.[5][6] More recent advancements have led to the development of a more stable this compound monohydrate (CapNO·H₂O), which is stabilized by intermolecular interactions.[1]

Synthesis Protocol

The formation of this compound can be achieved through the reaction of captopril with a nitrosylating agent, such as nitrous acid (generated in situ from sodium nitrite and an acid) or an organic nitrite.[7]

Materials:

-

Captopril

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl) or other suitable acid

-

Organic solvent (e.g., methanol, ethanol)

-

Deionized water

-

Reaction vessel

-

Stirring apparatus

-

pH meter

Procedure:

-

Dissolve captopril in an appropriate solvent system (e.g., a mixture of an organic solvent and water).

-

Cool the solution in an ice bath.

-

Prepare a solution of sodium nitrite in deionized water.

-

While stirring vigorously, slowly add the sodium nitrite solution to the captopril solution.

-

Concurrently, add a stoichiometric amount of acid (e.g., HCl) dropwise to the reaction mixture to generate nitrous acid in situ. Maintain the pH in the acidic range.

-

The reaction progress can be monitored by the appearance of a characteristic red or pink color, indicative of S-nitrosothiol formation.

-

Once the reaction is complete, the this compound product can be isolated, for example, by precipitation or extraction, followed by purification steps such as recrystallization.

-

The final product should be characterized using techniques such as UV-visible spectroscopy, infrared spectroscopy, and mass spectrometry to confirm its identity and purity.[8]

Dual Mechanism of Action

This compound exerts its pharmacological effects through two distinct and complementary pathways: inhibition of the angiotensin-converting enzyme and donation of nitric oxide.

Angiotensin-Converting Enzyme (ACE) Inhibition

The captopril moiety of this compound retains its inherent ability to inhibit ACE. By binding to the active site of ACE, it prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to a reduction in peripheral vascular resistance and a decrease in blood pressure. The S-nitrosylation of the thiol group does not appear to significantly impair its ACE inhibitory activity.[2][4]

Nitric Oxide (NO) Donation and Vasodilation

The S-nitroso group (-SNO) of CapNO is labile and can release nitric oxide (NO) through various mechanisms, including thermal decomposition, photolysis, and interaction with cellular thiols and enzymes.[9] The released NO activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG). PKG activation results in a cascade of events that ultimately leads to a decrease in intracellular calcium levels and smooth muscle relaxation, causing vasodilation.[10]

Diagram 1: Signaling Pathway of this compound-Induced Vasodilation

Caption: this compound releases NO, which activates sGC, leading to cGMP production, PKG activation, and ultimately smooth muscle relaxation.

Pharmacological Effects and Therapeutic Potential

The dual action of this compound translates into a unique pharmacological profile with significant therapeutic potential.

-

Potent Vasodilation and Blood Pressure Reduction: CapNO induces dose-dependent relaxation of vascular smooth muscle, leading to a significant reduction in blood pressure.[11][12] This effect is more pronounced than that of captopril alone, highlighting the contribution of the NO-donating moiety.

-

Inhibition of Platelet Aggregation: The release of NO from CapNO can inhibit platelet aggregation, a crucial factor in the pathogenesis of thrombotic events.[2]

-

Potential in Pulmonary Hypertension: Studies have shown that this compound can effectively reduce pulmonary artery pressure, suggesting its utility in the treatment of pulmonary hypertension.[1][9]

-

Improved Endothelial Function: By supplementing NO, CapNO can help restore endothelial function, which is often impaired in cardiovascular diseases.

Experimental Protocols for Characterization

The characterization of this compound requires specific assays to quantify its dual activities. The following are detailed protocols for key experiments.